3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
Description
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is a piperidine-2,6-dione derivative with a piperazine-substituted phenylamino moiety. The compound’s empirical formula is C₁₆H₂₁N₃O₂·xHCl, with a molecular weight of 287.36 (free base basis) . Its structure features a central piperidine-2,6-dione core, a pharmacophore common in immunomodulatory drugs, linked to a para-piperazinylphenyl group. The hydrochloride salt enhances solubility and bioavailability, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
3-(4-piperazin-1-ylanilino)piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2.ClH/c20-14-6-5-13(15(21)18-14)17-11-1-3-12(4-2-11)19-9-7-16-8-10-19;/h1-4,13,16-17H,5-10H2,(H,18,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVPDDOJXEDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)N3CCNCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: The piperidine-2,6-dione core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazin-1-yl Group: The piperazin-1-yl group is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the piperidine-2,6-dione core.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Targeted Protein Degradation
One of the prominent applications of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is in the development of PROTACs (proteolysis-targeting chimeras). These molecules are designed to selectively degrade specific proteins within cells, which can be particularly useful in cancer therapy and other diseases where protein dysregulation occurs. The compound acts as a ligand that can bind to E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins .
Anticancer Research
Research has indicated that compounds similar to 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride may exhibit anticancer properties. Studies have focused on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Neuropharmacology
Given the presence of piperazine moieties, this compound could potentially be explored for neuropharmacological applications. Piperazine derivatives have been known to exhibit activity against various neurological disorders, including anxiety and depression. The compound's ability to interact with neurotransmitter systems could be a subject of further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modulating their activity. For example, it can inhibit the activity of widely interspaced zinc finger motif (WIZ) proteins, leading to changes in gene expression and cellular function . The pathways involved include modulation of protein degradation and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Analysis
Core Modifications: The target compound’s piperidine-2,6-dione core is shared with immunomodulatory agents like lenalidomide, which target cereblon for protein degradation . The thieno[2,3-c]pyridine derivative () incorporates a sulfur-containing heterocycle, which may improve metabolic stability compared to the target compound’s piperazine-phenyl group .
Substituent Effects: The para-piperazinylphenylamino group in the target compound enhances hydrogen-bonding capacity and solubility, critical for receptor interactions.
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, a feature shared with 4-(Diphenylmethoxy)piperidine HCl .
- Metabolic Stability: The thieno[2,3-c]pyridine group in may resist cytochrome P450 oxidation better than the target’s piperazine-phenyl group, though this requires validation .
Analytical Methods
Biological Activity
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, a compound with the chemical formula C15H21ClN4O2, is part of the piperidine derivative family. This compound has attracted attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
- Molecular Formula : C15H21ClN4O2
- Molecular Weight : 324.14 g/mol
- CAS Number : 2259851-45-9
- Purity : >96%
Antiviral Activity
Research indicates that derivatives of piperidine-2,6-diones exhibit a range of antiviral activities. For instance, compounds similar to 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione have been tested against various viruses including HIV and other RNA viruses. A study highlighted that certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Virus Tested | Activity Level |
|---|---|---|
| Compound 3f | CVB-2 | Moderate |
| Compound 3g | HSV-1 | Moderate |
| Compound 3g | CVB-2 | Moderate |
Antibacterial and Antifungal Activity
In addition to antiviral properties, piperidine derivatives have been evaluated for their antibacterial and antifungal activities. The majority of newly synthesized compounds from related studies demonstrated significant effects against various bacterial strains .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| Compound A | E. coli | High |
| Compound B | S. aureus | Moderate |
| Compound C | C. albicans | Low |
The mechanism through which 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride exerts its biological effects is linked to its structural features that allow interaction with viral proteins and bacterial cell walls. The presence of the piperazine ring is particularly significant as it enhances binding affinity to target sites, potentially disrupting critical biological processes in pathogens.
Case Studies
One notable study synthesized a series of piperazine derivatives and assessed their biological activity through various assays. The findings indicated that modifications in the piperazine and phenyl groups significantly influenced the antiviral efficacy against HIV .
Another investigation focused on the optimization of dihydroquinazolinone derivatives for antimalarial activity, revealing that structural modifications could enhance both solubility and metabolic stability while maintaining or improving biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, piperazine-containing intermediates (e.g., 1-(pyridin-3-yl)piperazine hydrochloride in ) may be coupled with substituted phenyl rings via Buchwald-Hartwig amination. Reaction optimization includes temperature control (e.g., 60–80°C for amine coupling), solvent selection (polar aprotic solvents like DMF or dichloromethane in ), and catalysts (e.g., FeCl₃/SiO₂ nanoparticles for similar piperidine derivatives in ). Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To confirm molecular weight and detect impurities (e.g., residual solvents or unreacted intermediates, as noted in ).
- NMR : ¹H/¹³C NMR to verify substituent positions on the piperidine and piperazine rings (e.g., 2,6-dione conformation and aryl-amine linkages).
- X-ray crystallography : For resolving stereochemistry, as seen in studies of related 2,6-disubstituted piperidines ( ).
- Elemental analysis : To validate the hydrochloride salt stoichiometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (as per piperazine derivative SDS in ).
- Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS precaution P261 in ).
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste ().
- Storage : Keep in airtight containers under dry conditions (≤4°C) to prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of piperidine-piperazine hybrids, and how can they guide experimental design?
- Methodological Answer : Piperidine-piperazine hybrids often target enzymes or receptors (e.g., kinase inhibition in ). For example:
- Cancer Research : Piperidine-2,6-dione derivatives may act as proteasome inhibitors or kinase modulators (e.g., IKKβ inhibition in ). Design cellular assays (e.g., apoptosis via flow cytometry) and validate targets using siRNA knockdown or competitive binding studies.
- Neurological Disorders : Structural analogs like donepezil (AChE inhibitor) suggest cholinesterase activity assays ( ). Use molecular docking to predict binding to AChE/BuChE active sites .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity and pharmacokinetics?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring may enhance metabolic stability ( ). Compare analogs via logP measurements and CYP450 inhibition assays.
- Chiral Centers : 2,6-dione stereochemistry (e.g., axial vs. equatorial substituents) affects receptor binding. Resolve enantiomers via chiral HPLC (as in ) and test in vitro/in vivo models .
Q. How can researchers resolve contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times ( vs. 12).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity.
- Batch Variability : Test multiple synthesis batches for purity differences ( ).
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to compare results across studies .
Q. What strategies are recommended for improving aqueous solubility and bioavailability of this hydrochloride salt?
- Methodological Answer :
- Salt Forms : Screen alternative counterions (e.g., mesylate or citrate) using solubility parameter calculations (Hansen solubility parameters).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability ( ).
- Nanoformulation : Use liposomal encapsulation (e.g., PEGylated lipids) to improve circulation time, as demonstrated for piperidine-based anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
